molecular formula C8H13NO2 B3013351 N-(2-Ethoxycyclopropyl)prop-2-enamide CAS No. 2411288-79-2

N-(2-Ethoxycyclopropyl)prop-2-enamide

Cat. No.: B3013351
CAS No.: 2411288-79-2
M. Wt: 155.197
InChI Key: XPHTXGRQHJMYIW-UHFFFAOYSA-N
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Description

N-(2-Ethoxycyclopropyl)prop-2-enamide is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.197 g/mol. This compound is characterized by the presence of an ethoxy group attached to a cyclopropyl ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of N-(2-Ethoxycyclopropyl)prop-2-enamide typically involves the reaction of ethoxycyclopropane with prop-2-enamide under specific conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(2-Ethoxycyclopropyl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Ethoxycyclopropyl)prop-2-enamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic effects. Additionally, this compound can be used in industrial applications, such as the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxycyclopropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The ethoxy group and cyclopropyl ring may play a crucial role in its binding affinity and activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

N-(2-Ethoxycyclopropyl)prop-2-enamide can be compared with other similar compounds, such as N-(2-Methoxycyclopropyl)prop-2-enamide and N-(2-Propoxycyclopropyl)prop-2-enamide. These compounds share a similar core structure but differ in the substituents attached to the cyclopropyl ring.

Properties

IUPAC Name

N-(2-ethoxycyclopropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(10)9-6-5-7(6)11-4-2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHTXGRQHJMYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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